Methyltrioctylammonium chloride

Beschreibung

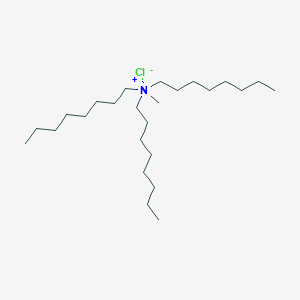

Structure

2D Structure

Eigenschaften

IUPAC Name |

methyl(trioctyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H54N.ClH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKBGEWXEAPTVCK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H54ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35675-86-6 (iodide), 22061-11-6 (Parent) | |

| Record name | Trioctylmethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044487 | |

| Record name | Methyltrioctylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow viscous liquid; [Alfa Aesar MSDS] | |

| Record name | Methyltrioctylammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11692 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5137-55-3, 63393-96-4 | |

| Record name | Trioctylmethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5137-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trioctylmethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005137553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyltrioctylammonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Octanaminium, N-methyl-N,N-dioctyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyltrioctylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyltrioctylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Quaternary ammonium compounds, tri-C8-10-alkylmethyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRICAPRYLYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Q8S2MJ6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Methyltrioctylammonium Chloride: A Technical Guide to its Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltrioctylammonium chloride, commercially known as Aliquat 336, is a quaternary ammonium (B1175870) salt with multifaceted applications stemming from its distinct chemical properties.[1][2] This technical guide provides an in-depth exploration of its primary mechanisms of action: as a potent antimicrobial agent and as a highly effective phase-transfer catalyst. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the underlying processes to serve as a comprehensive resource for the scientific community.

Antimicrobial and Biocidal Properties

As a member of the quaternary ammonium compound (QAC) family, this compound exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and enveloped viruses.[3] The core mechanism of its biocidal action is the disruption of cellular membranes.[3]

Mechanism of Action: Membrane Disruption

The antimicrobial activity of this compound is primarily attributed to its cationic amphiphilic structure, which facilitates interaction with and subsequent disruption of microbial cell membranes. The positively charged quaternary nitrogen atom is electrostatically attracted to the negatively charged components of the microbial cell envelope, such as phospholipids (B1166683) and teichoic acids.[3] This initial binding is followed by the insertion of the long, hydrophobic octyl chains into the lipid bilayer.

This intercalation disrupts the structural integrity and fluidity of the membrane, leading to a cascade of detrimental effects:

-

Increased Membrane Permeability: The presence of the bulky quaternary ammonium salt within the lipid bilayer creates pores and destabilizes the membrane, leading to increased permeability.

-

Leakage of Intracellular Components: The compromised membrane integrity results in the leakage of essential cytoplasmic contents, such as ions (e.g., K+), metabolites, and nucleic acids.

-

Dissipation of Membrane Potential: The disruption of the membrane leads to the dissipation of the proton motive force, which is crucial for cellular energy production and transport processes.

-

Enzyme Inactivation and Protein Denaturation: At higher concentrations, QACs can also lead to the denaturation of essential membrane-bound and cytoplasmic proteins, further contributing to cell death.

Quantitative Antimicrobial Activity Data

While specific minimum inhibitory concentration (MIC) or half-maximal inhibitory concentration (IC50) values for this compound against a broad range of microorganisms are not extensively reported in readily available literature, data for other structurally similar QACs provide a valuable reference. It is important to note that one study indicated that Aliquat 336 dissolved in octan-1-ol showed no inhibition on the growth of Pseudomonas putida in the context of in situ product extraction, suggesting that the formulation and application can significantly impact its antimicrobial efficacy.[4]

Table 1: Comparative Antimicrobial Activity of Quaternary Ammonium Compounds

| Compound | Microorganism | Activity Metric | Value (µM) |

| Benzyldimethyldodecylammonium chloride | Pseudomonas fluorescens | MIC | 20 mg/L |

| Benzyldimethyldodecylammonium chloride | Pseudomonas fluorescens | MBC | 10 mg/L |

| [C16py]Cl | Aspergillus fumigatus | IC50 | 12.78 |

| [C16py]Cl | Escherichia coli | IC50 | 13.2 |

| [C16py]Cl | Staphylococcus aureus | IC50 | 3.7 |

Note: This table presents data for other QACs to provide a general understanding of their potency. Actual values for this compound may vary.

Experimental Protocols for Assessing Antimicrobial Activity

The following are established protocols for evaluating the membrane-disrupting effects of antimicrobial compounds, which can be adapted for this compound.

1.3.1. Membrane Permeabilization Assay (Adapted from studies on other QACs)

This assay quantifies the extent of membrane damage by measuring the leakage of intracellular components.

-

Materials:

-

Bacterial culture (e.g., Escherichia coli, Staphylococcus aureus)

-

Phosphate-buffered saline (PBS)

-

This compound stock solution

-

Propidium (B1200493) iodide (PI) solution (a fluorescent dye that only enters cells with compromised membranes)

-

Fluorometer or fluorescence microscope

-

-

Procedure:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Harvest the cells by centrifugation and wash twice with PBS.

-

Resuspend the cells in PBS to a specific optical density (e.g., OD600 of 0.5).

-

Add varying concentrations of this compound to the cell suspension.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Add propidium iodide to the suspension and incubate in the dark for 15 minutes.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 535 nm excitation and 617 nm emission for PI).

-

An increase in fluorescence indicates membrane permeabilization.

-

1.3.2. Intracellular Potassium Release Assay

This method assesses membrane damage by measuring the leakage of intracellular potassium ions.

-

Materials:

-

Bacterial culture

-

Potassium-free buffer

-

This compound stock solution

-

Potassium-selective electrode or inductively coupled plasma mass spectrometer (ICP-MS)

-

-

Procedure:

-

Prepare a bacterial cell suspension in a potassium-free buffer as described above.

-

Add different concentrations of this compound.

-

Incubate for a specific time.

-

Centrifuge the samples to pellet the cells.

-

Measure the potassium concentration in the supernatant using a potassium-selective electrode or ICP-MS.

-

An increase in extracellular potassium concentration corresponds to membrane damage.

-

Phase-Transfer Catalysis

In the realm of chemical synthesis and industrial processes, this compound is widely utilized as a phase-transfer catalyst (PTC).[1] Its efficacy stems from its ability to facilitate reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.

Mechanism of Action: Anion Shuttling

The mechanism of phase-transfer catalysis by this compound involves the formation of an ion pair with a reactant anion from the aqueous phase. The lipophilic nature of the three octyl chains allows this ion pair to be extracted into the organic phase, where it can then react with the organic-soluble substrate. After the reaction, the catalyst cation is regenerated and can return to the aqueous phase to transport another reactant anion, thus completing the catalytic cycle.

Quantitative Data in Phase-Transfer Catalysis and Solvent Extraction

The efficiency of this compound as a phase-transfer catalyst and extractant is demonstrated in various applications.

Table 2: Applications of this compound in Solvent Extraction

| Application | Metal Ion | Organic Phase | Key Parameters | Extraction Efficiency |

| Zirconium Extraction | Zr(IV) | 6% Aliquat 336 in kerosene (B1165875) | 10 min contact time, O:A ratio 2:1 | >99.6% |

| Europium Extraction | Eu(III) | 1.5M Aliquat 336 in kerosene with 20% decanol | pH 3, 3M NaNO3 | 40.1% |

| Palladium & Platinum Separation | Pd(II), Pt(IV) | Aliquat 336 in kerosene | Varied concentrations and phase ratios | High separation factor achieved |

Table 3: Application of this compound in Catalysis

| Reaction | Substrate | Product | Catalyst System | Key Conditions | Outcome |

| CO2 Hydrogenation | CO2, H2 | Formate (B1220265) | Ruthenium PNP pincer catalyst with Aliquat 336 | Biphasic system (H2O/toluene), 90°C, 40 bar | Significant increase in formate yield with PTC |

Experimental Protocols for Solvent Extraction

The following is a generalized protocol for metal extraction using this compound, based on reported studies.

2.3.1. General Protocol for Metal Ion Extraction

-

Materials:

-

Aqueous solution containing the metal ion of interest at a known concentration.

-

This compound (Aliquat 336).

-

Organic diluent (e.g., kerosene, toluene).

-

Phase modifier (e.g., decanol), if necessary to prevent third phase formation.

-

Separatory funnels.

-

Shaker or magnetic stirrer.

-

Analytical instrument for metal ion quantification (e.g., ICP-MS, Atomic Absorption Spectroscopy).

-

-

Procedure:

-

Preparation of the Organic Phase: Prepare a solution of this compound in the chosen organic diluent at the desired concentration (e.g., 0.1 M). If required, add a phase modifier.

-

Extraction:

-

In a separatory funnel, mix a known volume of the aqueous metal ion solution with a specific volume of the prepared organic phase to achieve the desired aqueous to organic (A/O) phase ratio.

-

Agitate the mixture vigorously for a predetermined contact time (e.g., 10-30 minutes) using a shaker or stirrer to ensure thorough mixing and facilitate mass transfer.

-

Allow the phases to separate completely.

-

-

Analysis:

-

Carefully separate the aqueous and organic phases.

-

Determine the concentration of the metal ion remaining in the aqueous phase (raffinate) using a suitable analytical technique.

-

The concentration of the metal ion in the organic phase can be calculated by mass balance.

-

-

Calculation of Extraction Efficiency:

-

Calculate the distribution coefficient (D) and the percentage of extraction (%E) using the following formulas:

-

D = [Metal]organic / [Metal]aqueous

-

%E = (D / (D + (Vaqueous / Vorganic))) * 100 where [Metal] is the concentration of the metal ion and V is the volume of the respective phase.

-

-

-

Conclusion

This compound is a versatile chemical compound with well-defined mechanisms of action that underpin its widespread applications. As an antimicrobial agent, it functions by disrupting the integrity of microbial cell membranes, leading to cell death. In chemical processes, it acts as an efficient phase-transfer catalyst, enabling reactions between immiscible reactants by shuttling anions across the phase boundary. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental protocols, to aid researchers and professionals in the effective application and further investigation of this important quaternary ammonium salt.

References

- 1. Aliquat 336 - Wikipedia [en.wikipedia.org]

- 2. Aliquat® 336 [himedialabs.com]

- 3. Tailoring amphotericin B as an ionic liquid: an upfront strategy to potentiate the biological activity of antifungal drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Factors influencing the potential use of Aliquat 336 for the in situ extraction of carboxylic acids from cultures of Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of Methyltrioctylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyltrioctylammonium chloride, a quaternary ammonium (B1175870) salt with significant applications as a phase transfer catalyst, surfactant, and stabilizer in various chemical and pharmaceutical processes.[1][2] This document outlines detailed experimental protocols for its preparation and purification, along with a thorough description of the analytical techniques employed for its structural and physicochemical characterization.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the quaternization of trioctylamine (B72094) with methyl chloride.[3] This nucleophilic substitution reaction involves the alkylation of the tertiary amine, trioctylamine, by methyl chloride, leading to the formation of the desired quaternary ammonium salt.

Synthesis Workflow

The synthesis process follows a logical sequence of steps, from the initial reaction to the final purification of the product.

Experimental Protocol: Synthesis

This protocol is based on a patented method for the production of this compound.[4]

Materials:

-

Trioctylamine

-

Methyl chloride

-

Basic catalyst

-

Industrial alcohol (as solvent)

Procedure:

-

In a pressure reactor, combine trioctylamine and industrial alcohol.

-

Introduce a basic catalyst to the mixture.

-

Add methyl chloride to the reactor. The molar ratio of trioctylamine to methyl chloride should be approximately 0.95-1.10 : 1.05-0.98.[4]

-

Heat the reaction mixture to a temperature between 75-95 °C.[4]

-

Maintain the reaction pressure below 0.2 MPa.

-

Allow the reaction to proceed for 10-15 hours with stirring.[4]

-

After the initial reaction period, maintain the temperature at 84-95 °C for an additional 2-3 hours to ensure complete reaction.[4]

-

Cool the reaction mixture to room temperature. The crude product is then ready for purification.

Experimental Protocol: Purification

This purification procedure is adapted from established methods for quaternary ammonium salts.[5][6]

Materials:

-

Crude this compound

-

Chloroform

-

20% Sodium hydroxide (B78521) solution

-

20% Sodium chloride solution

-

Deionized water

Procedure:

-

Dissolve 50 g of the crude product in 100 mL of chloroform.[6]

-

Transfer the solution to a separatory funnel and wash with 200 mL of 20% sodium hydroxide solution for 10 minutes.[6]

-

Separate the organic layer and wash it with 200 mL of 20% sodium chloride solution for 10 minutes.[6]

-

Perform a final wash of the organic layer with a small volume of deionized water.[6]

-

Separate the organic layer and filter it through a dry filter paper to remove any residual water.[6]

-

Remove the chloroform under reduced pressure to yield the purified this compound.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and physicochemical properties.

Characterization Workflow

The characterization process employs a suite of analytical techniques to provide a complete profile of the compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₂₅H₅₄ClN |

| Molecular Weight | 404.16 g/mol |

| Appearance | Colorless to pale orange viscous liquid |

| Density | 0.884 g/mL at 25 °C |

| Melting Point | -20 °C |

| Boiling Point | 240 °C |

| Flash Point | >230 °F |

| Refractive Index | n20/D 1.4665 |

| Water Solubility | Partially insoluble |

| Stability | Stable, but hygroscopic and incompatible with strong oxidizing agents |

Spectroscopic Characterization

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Filter the solution to remove any particulate matter.

-

Instrumentation: A standard NMR spectrometer (e.g., Bruker 300 MHz or 500 MHz) can be used.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

-

-

Expected ¹H NMR Data: The ¹H NMR spectrum is expected to show signals corresponding to the protons of the methyl and octyl groups. The protons of the methyl group attached to the nitrogen will appear as a singlet, while the protons of the octyl chains will exhibit characteristic multiplets.

-

Expected ¹³C NMR Data: The ¹³C NMR spectrum will display distinct signals for the carbon atoms in the methyl and octyl groups. The chemical shifts will be influenced by their proximity to the positively charged nitrogen atom.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Experimental Protocol:

-

Sample Preparation: The spectrum can be obtained from a neat sample using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A standard FTIR spectrometer (e.g., Perkin-Elmer) is suitable.

-

Data Acquisition: Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Expected FTIR Data: The FTIR spectrum of this compound will be characterized by the following absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| 2950-2850 | C-H stretching (alkyl chains) |

| 1470-1450 | C-H bending (alkyl chains) |

The absence of a broad band in the 3300-3500 cm⁻¹ region confirms the absence of N-H bonds, indicating the successful quaternization of the tertiary amine.[9]

2.3.3. Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the cation.

-

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is typically used.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

-

Expected Mass Spectrum Data: The mass spectrum should exhibit a prominent peak corresponding to the methyltrioctylammonium cation ([C₂₅H₅₄N]⁺) at an m/z (mass-to-charge ratio) of approximately 368.6.[9]

Thermal Analysis

2.4.1. Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the compound.

-

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) into a TGA pan.

-

Instrumentation: A thermogravimetric analyzer is used.

-

Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.

-

2.4.2. Differential Scanning Calorimetry (DSC)

DSC is used to determine thermal transitions such as melting and decomposition.

-

Experimental Protocol:

-

Sample Preparation: Seal a small, accurately weighed sample (5-10 mg) in a DSC pan.

-

Instrumentation: A differential scanning calorimeter is used.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow as a function of temperature.

-

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined experimental protocols and characterization data serve as a valuable resource for researchers and professionals working with this versatile quaternary ammonium salt. Adherence to these methodologies will ensure the reliable synthesis and thorough characterization of this compound for its various applications in research and industry.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. CN101503362A - Production process of tri-n-octyl methyl ammonium chloride - Google Patents [patents.google.com]

- 5. lookchem.com [lookchem.com]

- 6. Methyl trioctyl ammonium chloride | 5137-55-3 [amp.chemicalbook.com]

- 7. Methyl trioctyl ammonium chloride | 5137-55-3 [chemicalbook.com]

- 8. Trioctyl Methyl Ammonium Chloride | CAS 5137-55-3 | 90% | 180kg/drum [painichemical.com]

- 9. This compound | Aliquat 336 Supplier [benchchem.com]

Aliquat 336 chemical and physical properties

An In-depth Technical Guide to the Core Chemical and Physical Properties of Aliquat 336

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aliquat 336, a quaternary ammonium (B1175870) salt, is a versatile compound with significant applications in organic synthesis and analytical chemistry, particularly as a phase transfer catalyst and a metal extraction reagent.[1][2] This technical guide provides a comprehensive overview of the core chemical and physical properties of Aliquat 336. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering precise data, experimental methodologies, and visual representations of its chemical structure and functional mechanisms. All quantitative data are summarized in structured tables for ease of comparison, and detailed, generalized experimental protocols for determining key physical properties are provided.

Chemical Identity

Aliquat 336 is a trade name for a mixture of methyltrioctyl/decylammonium chloride, with the C8 (octyl) chain being predominant.[1][2] It is also known by several other names, including Starks' catalyst.[1]

| Identifier | Value |

| IUPAC Name | N-Methyl-N,N-dioctyloctan-1-aminium chloride[1][3] |

| Synonyms | Starks' catalyst, Tricaprylmethylammonium chloride, Methyltrioctylammonium chloride[1][4] |

| CAS Number | 63393-96-4[1] |

| Molecular Formula | C₂₅H₅₄ClN[4] |

| Molecular Weight | 404.16 g/mol [1] |

Physicochemical Properties

Aliquat 336 is a viscous, colorless to pale yellow liquid at room temperature.[5] It is classified as an ionic liquid.[1]

Physical Properties

The physical properties of Aliquat 336 are summarized in the table below. These properties are crucial for its application in various experimental and industrial settings.

| Property | Value | Conditions |

| Appearance | Colorless to pale yellow viscous liquid | Room Temperature |

| Density | 0.884 g/cm³ | 25 °C[1] |

| Melting Point | -20 °C | |

| Boiling Point | 225 °C | [1] |

| Viscosity | 1500 mPa·s | 30 °C[1] |

| Flash Point | 113 °C | Closed cup[3] |

| Solubility | Partially soluble in water | [5] |

Chemical Structure

The chemical structure of Aliquat 336 consists of a central nitrogen atom bonded to three octyl chains and one methyl group, with a chloride counter-ion.

Experimental Protocols

The determination of the physicochemical properties of viscous liquids like Aliquat 336 requires specific experimental methodologies. The following are generalized protocols based on standard laboratory techniques.

Density Determination (Pycnometer Method)

-

Preparation : Clean and dry a pycnometer (a specific gravity bottle) and weigh it accurately (m₁).

-

Sample Introduction : Fill the pycnometer with Aliquat 336, ensuring no air bubbles are trapped. A gentle warming of the sample can reduce viscosity and facilitate the removal of air bubbles.

-

Equilibration : Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

Volume Adjustment : Adjust the volume of the liquid to the pycnometer's calibration mark.

-

Weighing : Reweigh the pycnometer containing the sample (m₂).

-

Calibration : Repeat the procedure with a reference liquid of known density, such as deionized water, to determine the exact volume of the pycnometer.

-

Calculation : The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V, where V is the volume of the pycnometer. For viscous materials with entrapped air, a dilution method with a suitable solvent may be necessary to obtain an accurate measurement.[6][7]

Melting Point Determination (Capillary Method)

-

Sample Preparation : A small amount of Aliquat 336 is introduced into a capillary tube.

-

Apparatus Setup : The capillary tube is attached to a thermometer and placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument.[8]

-

Heating : The apparatus is heated slowly and steadily.

-

Observation : The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded. For a pure substance, this range should be narrow. Given Aliquat 336's low melting point, a cooling bath would be required.

Boiling Point Determination (Distillation Method)

-

Apparatus Setup : A standard distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Introduction : A measured volume of Aliquat 336 and a few boiling chips are placed in the round-bottom flask.

-

Heating : The flask is heated gently.

-

Observation : The temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This stable temperature is the boiling point.[9]

Viscosity Determination (Rotational Viscometer)

-

Instrument Setup : A rotational viscometer with a suitable spindle is selected based on the expected viscosity of Aliquat 336.

-

Sample Preparation : A sample of Aliquat 336 is placed in a container, and the viscometer spindle is immersed in the liquid to the specified depth.

-

Measurement : The spindle is rotated at a constant speed, and the torque required to overcome the viscous drag of the fluid is measured.

-

Calculation : The instrument's software or calibration charts are used to convert the torque reading into a viscosity value in units of millipascal-seconds (mPa·s) or centipoise (cP).[10]

Applications in Research and Development

Aliquat 336 is widely recognized for its role as a phase-transfer catalyst in organic synthesis.[5] It facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants across the phase boundary.

Phase Transfer Catalysis Mechanism

The general mechanism of phase transfer catalysis involving Aliquat 336 can be illustrated as follows:

In this process, the quaternary ammonium cation (Q⁺) of Aliquat 336 pairs with the reactant anion (Y⁻) in the aqueous phase, forming an ion pair that is soluble in the organic phase. This ion pair then migrates into the organic phase, where the anion reacts with the organic substrate (RX). The resulting product (RY) remains in the organic phase, and the catalyst cation (Q⁺) pairs with the leaving group (X⁻) and returns to the aqueous phase to repeat the cycle.

Metal Extraction

Aliquat 336 is also employed as an extractant in hydrometallurgy for the recovery of various metals from aqueous solutions.[1] Its ability to form ion pairs with metal-anion complexes allows for their selective extraction into an organic phase.

Safety and Handling

Aliquat 336 is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed and causes severe skin burns and eye damage.[11] It is also very toxic to aquatic life with long-lasting effects.[11]

| Hazard Statement | Description |

| H301 | Toxic if swallowed |

| H314 | Causes severe skin burns and eye damage |

| H318 | Causes serious eye damage |

| H360 | May damage fertility or the unborn child |

| H373 | May cause damage to organs through prolonged or repeated exposure |

| H410 | Very toxic to aquatic life with long lasting effects |

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Use only outdoors or in a well-ventilated area.

-

Avoid release to the environment.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

-

If swallowed, immediately call a poison center or doctor.

Conclusion

Aliquat 336 is a quaternary ammonium salt with a unique combination of properties that make it highly valuable in various scientific and industrial applications. Its efficacy as a phase transfer catalyst and a metal extractant is well-established. This guide has provided a detailed overview of its core chemical and physical properties, along with generalized experimental protocols and a summary of its primary applications and safety considerations. A thorough understanding of these characteristics is essential for its safe and effective use in research and development.

References

- 1. Aliquat 336 - Wikipedia [en.wikipedia.org]

- 2. Aliquat® 336 [himedialabs.com]

- 3. Aliquat_336 [chemeurope.com]

- 4. Trioctylmethylammonium chloride | C25H54N.Cl | CID 21218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. azom.com [azom.com]

- 7. gardco.com [gardco.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants - Savant Labs [savantlab.com]

- 10. scribd.com [scribd.com]

- 11. littleflowercollege.edu.in [littleflowercollege.edu.in]

An In-depth Technical Guide to the Solubility of Methyltrioctylammonium Chloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Methyltrioctylammonium chloride, a quaternary ammonium (B1175870) salt widely known by its trade name Aliquat 336, is a versatile compound utilized across various chemical and pharmaceutical disciplines. Its efficacy as a phase transfer catalyst, extractant in hydrometallurgy, and component in ion-exchange resins is intrinsically linked to its solubility characteristics in organic media. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, presenting both qualitative and quantitative data. Furthermore, it outlines detailed experimental protocols for solubility determination and visualizes the logical workflow of this process.

Core Concepts in Solubility

The solubility of this compound is primarily dictated by its molecular structure: a positively charged nitrogen atom at the center of a tetrahedral arrangement, bonded to one methyl group and three octyl chains, with a chloride counter-ion. The long, nonpolar octyl chains confer significant lipophilicity, leading to its general miscibility with a wide array of organic solvents. Conversely, the ionic nature of the quaternary ammonium group and the chloride anion contributes to its limited solubility in water.

Quantitative Solubility Data

The following tables summarize the available quantitative and semi-quantitative solubility data for this compound in various common organic solvents. This data has been compiled from technical data sheets and scholarly articles to provide a comparative overview.

Table 1: Quantitative Solubility of this compound in Select Organic Solvents

| Solvent | Temperature (°C) | Solubility (g / 100 g of Solvent) |

| Benzene | 8 | 100 |

| 30 | 100 | |

| 60 | 100 | |

| Chloroform | 0 | 100 |

| 8 | 100 | |

| 30 | 100 | |

| 60 | 100 | |

| Isopropanol | 0 | 100 |

| 8 | 100 | |

| 30 | 100 | |

| 60 | 100 | |

| Kerosene | 0 | 100 |

| 8 | 100 | |

| 30 | 100 | |

| 60 | 100 | |

| Water | 30 | 0.12 |

| 60 | 0.2 |

Data sourced from a technical data sheet.

Table 2: Semi-Quantitative and Minimum Solubility of this compound at 20°C [1]

| Solvent | Qualitative Solubility | Minimum Solubility (mg/mL) |

| Acetone | +++ | - |

| Ethanol | +++ | 83.2 |

| 2-Propanol | +++ | 110.0 |

| Ethyl Acetate | +++ | 55.0 |

| Toluene | +++ | 56.2 |

| Acetonitrile | ++ | ~40 |

| Hexane | + | ~11 |

Key:

-

+++ : Very soluble

-

++ : Soluble

-

+ : Sparingly soluble

Experimental Protocols for Solubility Determination

The determination of the solubility of a viscous liquid like this compound in an organic solvent requires a precise and methodical approach. The following protocol is a generalized method that can be adapted for various solvent systems.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a given temperature.

Materials:

-

This compound (analytical grade)

-

Organic solvent of interest (HPLC grade or higher)

-

Temperature-controlled shaker or water bath

-

Analytical balance (readable to ±0.0001 g)

-

Calibrated positive displacement pipettes or syringes

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE, 0.22 µm pore size)

-

Volumetric flasks

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC with a suitable detector, or an ion chromatograph)

Procedure:

-

Preparation of Supersaturated Solutions: In a series of glass vials, add an excess amount of this compound to a known volume or mass of the organic solvent. The "excess" should be sufficient to ensure that a saturated solution is formed with undissolved solute remaining.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired experimental temperature. Allow the mixtures to equilibrate for an extended period (typically 24-48 hours) with continuous agitation to ensure that saturation is achieved.

-

Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the temperature-controlled environment for several hours (e.g., 12-24 hours) to allow the undissolved this compound to settle, leaving a clear supernatant of the saturated solution.

-

Sample Extraction and Filtration: Carefully withdraw a precise volume of the clear supernatant using a pre-warmed or pre-cooled pipette or syringe to match the equilibration temperature. Immediately pass the extracted sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any microscopic, undissolved droplets.

-

Gravimetric Analysis (for non-volatile solvents):

-

Record the mass of the filtered saturated solution.

-

Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is fully removed, weigh the remaining this compound.

-

Calculate the solubility in g/100 g of solvent.

-

-

Quantitative Analysis (for volatile solvents or for higher accuracy):

-

Dilute the filtered saturated solution in the volumetric flask to a known volume with the same organic solvent.

-

Determine the concentration of the this compound in the diluted solution using a pre-calibrated analytical method. Suitable methods include:

-

UV-Vis Spectrophotometry: If the compound has a chromophore or can be derivatized to produce one.

-

High-Performance Liquid Chromatography (HPLC): With a suitable detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

-

Ion Chromatography (IC): To determine the concentration of the chloride anion.

-

-

Calculate the original concentration in the saturated solution, and from this, the solubility in the desired units (e.g., g/L, mol/L, or g/100 g of solvent).

-

-

Data Reporting: Report the solubility as the average of at least three independent measurements, along with the standard deviation, the experimental temperature, and the analytical method used.

Visualization of Experimental Workflow

The logical flow of determining and presenting solubility data can be visualized as follows:

Caption: A flowchart of the experimental workflow for determining solubility.

Conclusion

This compound exhibits high solubility in a wide range of polar and non-polar organic solvents, a characteristic that underpins its utility in diverse chemical applications. This guide provides a centralized resource of its known solubility data and a robust experimental protocol for its determination. For researchers and professionals in drug development and other scientific fields, a thorough understanding of these solubility properties is paramount for optimizing reaction conditions, designing effective extraction processes, and formulating new materials.

References

Understanding the role of Aliquat 336 as a phase transfer catalyst

An In-Depth Technical Guide to Aliquat 336 as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliquat 336, also known as Starks' catalyst, is a quaternary ammonium (B1175870) salt that is widely utilized as a phase transfer catalyst (PTC) in a multitude of organic syntheses.[1][2] Its chemical name is methyltrioctylammonium chloride, and it consists of a mixture of C8 (octyl) and C10 (decyl) chains, with the C8 chain being predominant.[1][2] This compound is a viscous, colorless to pale yellow liquid at room temperature and is recognized for its role in facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[3]

Phase Transfer Catalysis (PTC) is a powerful synthetic methodology that enhances reaction rates by transporting a reactant from one phase into another where the reaction can proceed more readily.[4] In a typical biphasic system, an aqueous-soluble nucleophile is transferred to an organic phase to react with an organic-soluble substrate.[5] Aliquat 336 is particularly effective in this role due to its molecular structure: a positively charged nitrogen atom (the quaternary ammonium cation) surrounded by long, lipophilic alkyl chains.[3] This structure allows it to be soluble in both aqueous and organic solvents, enabling it to transport anions from the aqueous phase into the organic phase.[6]

Core Mechanism of Action

The fundamental principle behind Aliquat 336's catalytic activity is its ability to form an ion pair with an anion from the aqueous phase. This new, bulkier ion pair is soluble in the organic phase, allowing the anion to react with the organic substrate. The general mechanism can be broken down into the following key steps:

-

Anion Exchange: At the interface of the aqueous and organic phases, the quaternary ammonium cation (Q+) of Aliquat 336 exchanges its original anion (typically chloride, X-) for the reactant anion (Y-) from the aqueous phase.

-

Phase Transfer: The newly formed ion pair (Q+Y-) is sufficiently lipophilic to migrate from the interface into the bulk of the organic phase.

-

Organic Reaction: Within the organic phase, the reactant anion (Y-) is now in close proximity to the organic substrate (RX) and can undergo the desired reaction (e.g., nucleophilic substitution) to form the product (RY). The anion of the substrate (X-) is now paired with the catalyst cation (Q+X-).

-

Catalyst Regeneration: The catalyst ion pair (Q+X-) migrates back to the aqueous-organic interface, where the Q+ cation can exchange its X- anion for another Y- anion from the aqueous phase, thus completing the catalytic cycle.

References

An In-depth Technical Guide to the Safety and Handling of Trioctylmethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Trioctylmethylammonium chloride (CAS No. 5137-55-3), a quaternary ammonium (B1175870) salt widely used as a phase-transfer catalyst and surfactant in various laboratory and industrial applications. Adherence to strict safety protocols is essential when working with this compound due to its toxic and corrosive properties.

Chemical and Physical Properties

Trioctylmethylammonium chloride, also known as Aliquat 336, is a viscous liquid at room temperature. Its physical and chemical properties are summarized below.

| Property | Value |

| Molecular Formula | C25H54ClN |

| Molecular Weight | 404.16 g/mol [1][2] |

| Appearance | Colorless to light orange/yellow viscous liquid[1][2][3][4] |

| Density | 0.884 g/mL at 25 °C[1][2][4][5][6] |

| Melting Point | -20 °C[1][4][6][7] |

| Boiling Point | Approximately 240 °C[1][4][6] |

| Flash Point | >110 °C (>230 °F)[1][6][8] |

| Solubility | Partially insoluble in water. Soluble in chloroform (B151607) and hexanes.[6] |

| Stability | Stable under normal temperatures and pressures. Hygroscopic.[4][5][6] |

| Incompatibilities | Strong oxidizing agents.[4][5][6] |

Hazard Identification and GHS Classification

Trioctylmethylammonium chloride is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is toxic if swallowed and causes severe skin burns and eye damage.[9][10]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[3][9][11] |

| Skin Corrosion/Irritation | 1 | H314: Causes severe skin burns and eye damage[9][11] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[10][11] |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child[9] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure[9] |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life[11] |

| Hazardous to the Aquatic Environment, Chronic Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects[9][10][11] |

Toxicological Data

The acute toxicity of Trioctylmethylammonium chloride has been evaluated in animal studies. The primary routes of exposure are oral and dermal contact.

| Test | Species | Route | Value | Classification |

| LD50 | Rat | Oral | 223 mg/kg[5][12][13] | Toxic |

| LD50 | Mouse | Oral | 280 mg/kg[5][13] | Toxic |

| Standard Draize Test | Rabbit | Skin | 0.5 mL | Severe[5][13] |

Experimental Protocols

The toxicity data presented above are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (LD50) - Based on OECD Guideline 401

The acute oral toxicity test provides information on the health hazards likely to arise from a single oral exposure to a substance.[14] The LD50 is the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.[14]

Methodology:

-

Test Animals: Healthy, young adult rodents (commonly rats) are used.[14] Animals are acclimatized to laboratory conditions before the test.[14]

-

Fasting: Animals are fasted prior to administration of the test substance to promote absorption.[14]

-

Dose Administration: The test substance is administered in a single dose by gavage.[14] Several groups of animals are treated with different dose levels.[14]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[14]

-

Necropsy: All animals (those that die during the test and survivors at the end) undergo a gross necropsy to identify any pathological changes.[14]

-

Data Analysis: The LD50 value is calculated from the dose-response data.

Acute Dermal Irritation (Draize Test) - Based on OECD Guideline 404

The acute dermal irritation test assesses the potential of a substance to cause irritation or corrosion when applied to the skin.[15][16]

Methodology:

-

Test Animals: Albino rabbits are the preferred species for this test.[17]

-

Preparation: The fur on the backs of the animals is clipped 24 hours before the test.

-

Dose Application: A small amount of the test substance (0.5 mL for liquids) is applied to a small area of the skin and covered with a gauze patch.[17] An untreated area of skin serves as a control.[17]

-

Exposure: The exposure duration is typically 4 hours.[17]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.[15] The severity of the reactions is scored.

-

Data Analysis: The mean scores for erythema and edema are calculated to determine the irritation potential of the substance.

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety precautions is mandatory when handling Trioctylmethylammonium chloride.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[11] |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber).[11] |

| Protective clothing, including a lab coat and, if necessary, an apron or coveralls.[11] | |

| Respiratory Protection | If ventilation is inadequate or if aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.[10][11] |

First Aid Measures

In case of exposure, immediate medical attention is crucial.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9][11][18] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[9][10][18] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9][10][11][18] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][11][18] |

Firefighting and Accidental Release Measures

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[11][12]

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride.[5][12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11][12]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 5.2). Ensure adequate ventilation.[9][11][18]

-

Environmental Precautions: Prevent the substance from entering drains and waterways.[9][11][18]

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[9][10][18] Do not use combustible materials, such as sawdust.

Visual Guides to Safety and Toxicology

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of Trioctylmethylammonium chloride.

Experimental Workflow for Acute Toxicity Assessment

This diagram outlines a generalized workflow for conducting an acute toxicity study, such as an LD50 or dermal irritation test.

Mechanism of Toxicity for Quaternary Ammonium Compounds

The toxicity of Trioctylmethylammonium chloride, as a quaternary ammonium compound (QAC), is primarily attributed to its ability to disrupt cell membranes. The cationic head group interacts with the negatively charged components of the cell membrane, while the long alkyl chains penetrate the hydrophobic core, leading to a loss of membrane integrity and cell death.[19]

References

- 1. Methyl trioctyl ammonium chloride | CAS 5137-55-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. Trioctyl Methyl Ammonium Chloride | CAS 5137-55-3 | 90% | 180kg/drum [painichemical.com]

- 3. Trioctylmethylammonium chloride | C25H54N.Cl | CID 21218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. trioctylmethylammonium chloride | CAS#:5137-55-3 | Chemsrc [chemsrc.com]

- 6. Methyl trioctyl ammonium chloride | 5137-55-3 [chemicalbook.com]

- 7. Methyl trioctyl ammonium chloride | 5137-55-3 | FM40690 [biosynth.com]

- 8. 甲基三辛基氯化铵 ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. echemi.com [echemi.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. RTECS NUMBER-BR8575000-Chemical Toxicity Database [drugfuture.com]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 16. catalog.labcorp.com [catalog.labcorp.com]

- 17. oecd.org [oecd.org]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Part 1: Technical Guide for CAS 5137-55-3 (Trioctylmethylammonium chloride)

It appears there has been a misunderstanding in the initial query. The provided CAS number, 5137-55-3, corresponds to Trioctylmethylammonium chloride , a quaternary ammonium (B1175870) salt primarily used as a phase transfer catalyst in industrial chemistry. This compound is not typically studied in the context of drug development or biological signaling pathways.

However, the detailed requirements of your request—specifically the focus on researchers in drug development, signaling pathways, and experimental protocols—strongly suggest an interest in a pharmacologically active substance. A compound that fits these requirements and is sometimes a subject of confusion is Rimonabant , a cannabinoid receptor antagonist.

Therefore, this technical guide is presented in two parts. The first part provides the properties and structure for CAS number 5137-55-3, Trioctylmethylammonium chloride, to directly address your query. The second, more detailed part, focuses on Rimonabant, which aligns with the specified audience and core requirements of your request.

Trioctylmethylammonium chloride, also known by the trade name Aliquat 336, is a quaternary ammonium salt. It is widely used in organic synthesis as a phase transfer catalyst, facilitating reactions between reactants in different phases (e.g., aqueous and organic).[1][2] Its surfactant properties also make it useful in other industrial applications.[3]

Chemical Structure

Physicochemical and General Properties

| Property | Value |

| IUPAC Name | methyl(trioctyl)azanium;chloride[4] |

| Synonyms | Aliquat 336, Methyltrioctylammonium chloride, TOMAC[4][] |

| Molecular Formula | C25H54ClN[] |

| Molecular Weight | 404.16 g/mol [6] |

| Appearance | Viscous colorless to pale orange liquid[7] |

| Melting Point | -20 °C[7] |

| Boiling Point | 240 °C[7] |

| Density | 0.884 g/mL at 25 °C[7] |

| Solubility | Soluble in chloroform (B151607) and hexanes; partially insoluble in water[7] |

Experimental Protocols

Purification Method:

A common experimental protocol involving Trioctylmethylammonium chloride is its purification. A 30% (v/v) solution of Aliquat 336 in benzene (B151609) can be washed twice with an equal volume of 1.5M hydrobromic acid (HBr). This procedure is used to prepare the catalyst for specific applications by ensuring its purity.

Part 2: In-Depth Technical Guide for Rimonabant

Rimonabant (also known as SR141716) is a selective antagonist of the cannabinoid type 1 (CB1) receptor.[8][9] It was initially developed as an anti-obesity drug but was later withdrawn from the market due to psychiatric side effects.[10][11] Despite its withdrawal, Rimonabant remains a valuable research tool for studying the endocannabinoid system.[12]

Chemical Structure

Physicochemical and Pharmacological Properties

| Property | Value |

| IUPAC Name | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide[11] |

| CAS Number | 168273-06-1 (free base), 158681-13-1 (HCl salt)[11][13] |

| Molecular Formula | C22H21Cl3N4O[11] |

| Molecular Weight | 463.8 g/mol (free base), 500.25 g/mol (HCl salt)[11][13] |

| Appearance | White to beige powder[14] |

| Solubility | DMSO: 20 mg/mL[14] |

| Mechanism of Action | Selective CB1 receptor antagonist/inverse agonist[10][11] |

| Binding Affinity (Ki) | 1.8 nM for CB1 receptor[15][16] |

Signaling Pathways

Rimonabant, as a CB1 receptor antagonist/inverse agonist, modulates several intracellular signaling pathways. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.

Upon activation by endocannabinoids, the CB1 receptor typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and inhibits calcium channels.[17] Rimonabant blocks these effects. By acting as an inverse agonist, it can also reduce basal activity of the receptor.[11][12]

Experimental Protocols

1. Synthesis of Rimonabant:

A common synthetic route for Rimonabant involves several key steps.[18][19] The following is a generalized workflow:

References

- 1. nbinno.com [nbinno.com]

- 2. This compound ≥97.0 (AT) Trioctylmethylammonium chloride [sigmaaldrich.com]

- 3. CAS 5137-55-3: Trioctylmethylammonium chloride [cymitquimica.com]

- 4. Trioctylmethylammonium chloride | C25H54N.Cl | CID 21218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 5137-55-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 7. 5137-55-3 | CAS DataBase [m.chemicalbook.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Rimonabant: endocannabinoid inhibition for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rimonabant - Wikipedia [en.wikipedia.org]

- 11. Rimonabant | C22H21Cl3N4O | CID 104850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medkoo.com [medkoo.com]

- 14. Rimonabant = 98 HPLC 158681-13-1 [sigmaaldrich.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. selleckchem.com [selleckchem.com]

- 17. mdpi.com [mdpi.com]

- 18. asianpubs.org [asianpubs.org]

- 19. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Commercial Availability and Purity of Methyltrioctylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyltrioctylammonium chloride, a quaternary ammonium (B1175870) salt, is a versatile compound with significant applications in pharmaceutical research and development, primarily as a phase transfer catalyst and an ion-pairing agent. Its efficacy in these roles is intrinsically linked to its purity. This technical guide provides a comprehensive overview of the commercial availability of this compound, details its typical purity specifications, and outlines detailed experimental protocols for its analysis. The guide is intended to assist researchers, scientists, and drug development professionals in sourcing and verifying the quality of this critical reagent for their applications.

Commercial Availability

This compound is readily available from a variety of chemical suppliers, catering to different scales of research and manufacturing needs, from laboratory benchtop quantities to bulk industrial supply. It is commonly marketed under several synonyms, including Aliquat® 336, tricaprylylmethylammonium chloride, and TOMAC.[1][2] The product is typically supplied as a viscous, colorless to pale yellow or orange liquid.[2][3]

It is important for researchers to note that some commercial products, particularly those referred to as Aliquat® 336, may be a mixture of C8 and C10 alkyl chains, with the C8 chain being predominant.[4][5] For applications requiring high specificity, it is crucial to source this compound that is explicitly stated to be composed of C8 chains.[4]

A summary of representative commercial suppliers and their offered purities is presented in Table 1.

Table 1: Commercial Availability and Purity of this compound

| Supplier | Product Name/Synonym | Stated Purity |

| AB Enterprises | Methyl Trioctyl Ammonium Chloride | High-purity |

| Sigma-Aldrich | This compound | ≥97.0% (AT)[6] |

| MedChemExpress | Methyl trioctyl ammonium chloride | 98.0%[7] |

| TCI America | Methyltri-n-octylammonium Chloride | ≥95.0% (T)[8] |

| J & K SCIENTIFIC LTD. | This compound | 99%[9] |

| Meryer (Shanghai) Chemical Technology Co., Ltd. | This compound | 99%[9] |

| Hubei Shishun Biotechnology Co. Ltd. | methyltrioctylammoniumchloride | 99% HPLC[9] |

| Hangzhou Aiken New Materials Co., Ltd. | Methyl trioctyl ammonium chloride | 90%/98%[9] |

| GTI Laboratory Supplies | This compound | 92.8%[10] |

Purity and Impurities

The purity of this compound is a critical parameter that can significantly impact its performance in sensitive applications. Commercially available grades typically range from 90% to over 99%.[9] The primary impurities can originate from the synthesis process and subsequent handling and storage.

Synthesis and Potential Impurities

The most common synthesis route for this compound is the quaternization of trioctylamine (B72094) with methyl chloride.[3]

Synthesis Reaction:

(CH₃(CH₂)₇)₃N + CH₃Cl → [ (CH₃(CH₂)₇)₃NCH₃ ]⁺Cl⁻

Based on this synthesis, potential impurities may include:

-

Unreacted Trioctylamine: A tertiary amine that did not undergo quaternization.

-

Other Alkylated Species: Quaternary ammonium salts with different alkyl chain lengths if the starting trioctylamine is not pure.

-

Residual Solvents: Solvents used during the synthesis and purification process.

-

Water: Due to the hygroscopic nature of the compound.[2]

-

Starting Material for Trioctylamine Synthesis: Impurities carried over from the synthesis of the trioctylamine precursor.

A certificate of analysis for a representative batch of Trioctylmethylammonium Chloride is summarized in Table 2.

Table 2: Representative Certificate of Analysis Data

| Test | Specification | Result |

| Purity (HPLC) | >95% | 99.62% (ELSD)[11] |

| Appearance | White to Dark Brown Thick Oil to Low-Melting Solid | Dark Yellow to Dark Beige Thick Oil to Gel[11] |

| NMR | Conforms to Structure | Conforms[11] |

| Elemental Analysis | Conforms | %C: 73.05, %H: 13.58, %N: 3.52[11] |

| Mass Spectrometry (MS) | Conforms to Structure | Conforms[11] |

| Chloride Content | Report Result | 8.8%[11] |

| Water Content | ~1% (Typical) | Not specified in this CoA |

Quality Control Workflow

A robust quality control process is essential to ensure the purity and consistency of this compound. The following diagram illustrates a typical workflow from raw material sourcing to final product release.

Caption: Quality Control Workflow for this compound.

Experimental Protocols for Purity Determination

Accurate determination of the purity of this compound is crucial. The following sections provide detailed methodologies for common analytical techniques.

Potentiometric Titration

Potentiometric titration is a widely used and robust method for the quantification of quaternary ammonium compounds.[12]

Principle: This method involves the titration of the cationic quaternary ammonium salt with a standardized anionic surfactant, such as sodium lauryl sulfate (B86663) (SLS). The endpoint is detected potentiometrically using an ion-selective electrode that responds to the change in the concentration of the quaternary ammonium cation in solution.

Apparatus and Reagents:

-

Automatic titrator with a surfactant-selective electrode or a silver/silver chloride (Ag/AgCl) reference electrode.[13][12]

-

Standardized 0.004 M Sodium Lauryl Sulfate (SLS) solution.[14]

-

Borate (B1201080) buffer solution (pH 10).[14]

-

Triton™ X-100 solution (non-ionic surfactant, to prevent precipitation on the electrode).[14]

-

Deionized water.

-

Analytical balance, volumetric flasks, pipettes, and beakers.

Procedure:

-

Sample Preparation: Accurately weigh a quantity of the this compound sample expected to contain 0.02 – 0.06 mmol of the active ingredient into a 100 mL beaker.[15]

-

Dissolve the sample in 50 mL of deionized water.

-

Add 10 mL of the borate buffer solution (pH 10).[15]

-

Add 0.5 mL of Triton™ X-100 solution.[15]

-

Titration: Place the beaker on a magnetic stirrer and immerse the electrode and the titrator's dispensing tip into the solution.

-

Titrate with the standardized 0.004 M SLS solution. The titrator will automatically add the titrant and record the potential.

-

Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant added). Modern automatic titrators will automatically identify this endpoint.

Calculation: The purity of this compound can be calculated using the following formula:

Purity (%) = (V × M × MW) / (W × 10)

Where:

-

V = Volume of SLS solution at the endpoint (mL)

-

M = Molarity of the SLS solution (mol/L)

-

MW = Molecular weight of this compound (404.16 g/mol )

-

W = Weight of the sample (g)

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of this compound and its potential impurities.

Principle: The sample is dissolved in a suitable solvent and injected into a liquid chromatograph. The components are separated based on their affinity for a stationary phase (column) and a mobile phase. Detection is typically performed using an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength, as quaternary ammonium salts lack a strong chromophore.

Instrumentation and Conditions (General Method):

-

HPLC System: A standard HPLC system with a pump, autosampler, column oven, and detector.

-

Column: A reversed-phase column, such as a C18 or a specialized column for cationic compounds like Newcrom AH.[16]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[16]

-

Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., < 220 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Procedure:

-

Standard Preparation: Prepare a stock solution of high-purity this compound reference standard in the mobile phase or a suitable solvent. Prepare a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a known concentration.

-

Analysis: Inject the calibration standards and the sample solution into the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is an absolute quantification method that can be used to determine the purity of a substance without the need for a specific reference standard of the same compound.[17][18]

Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific resonance of the analyte to the integral of a known amount of an internal standard, the absolute purity of the analyte can be determined.

Instrumentation and Reagents:

-

NMR spectrometer (e.g., 400 MHz or higher).

-

High-purity internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one resonance that does not overlap with the analyte signals.

-

Deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).

-

Analytical balance.

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of the this compound sample and a precise amount of the internal standard into an NMR tube.

-

Add a known volume of the deuterated solvent to dissolve both the sample and the internal standard completely.

-

NMR Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis. This includes ensuring a sufficient relaxation delay (typically 5 times the longest T₁ relaxation time of the signals of interest) to allow for complete relaxation of the nuclei between scans.

-

Data Processing: Process the NMR spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integration: Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

Calculation: The purity of the this compound can be calculated using the following formula:

Purity_analyte (%) = (I_analyte / N_analyte) × (N_std / I_std) × (MW_analyte / MW_std) × (m_std / m_analyte) × Purity_std (%)

Where:

-

I = Integral value of the signal

-

N = Number of protons giving rise to the signal

-

MW = Molecular weight

-

m = mass

-

analyte = this compound

-

std = internal standard

Conclusion

The commercial availability of this compound is extensive, with various suppliers offering a range of purity grades. For researchers and professionals in drug development, a thorough understanding of the potential impurities and the methods for their detection is paramount. The experimental protocols detailed in this guide for potentiometric titration, HPLC, and qNMR provide a robust framework for the quality assessment of this important chemical. By implementing rigorous quality control, researchers can ensure the reliability and reproducibility of their experimental outcomes.

References

- 1. academic.oup.com [academic.oup.com]

- 2. trioctylmethylammonium chloride | CAS#:5137-55-3 | Chemsrc [chemsrc.com]

- 3. nbinno.com [nbinno.com]

- 4. メチルトリオクチルアンモニウムクロリド ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Cas 5137-55-3,Methyl trioctyl ammonium chloride | lookchem [lookchem.com]

- 6. 甲基三辛基氯化铵 ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Methyltri-n-octylammonium Chloride 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 9. Methyl trioctyl ammonium chloride suppliers & manufacturers in China [m.chemicalbook.com]

- 10. gtilaboratorysupplies.com [gtilaboratorysupplies.com]

- 11. lgcstandards.com [lgcstandards.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. xylemanalytics.com [xylemanalytics.com]

- 15. ysi.com [ysi.com]

- 16. HPLC Method for Analysis of Tetramethylammonium on Newcrom AH Column | SIELC Technologies [sielc.com]

- 17. emerypharma.com [emerypharma.com]

- 18. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]